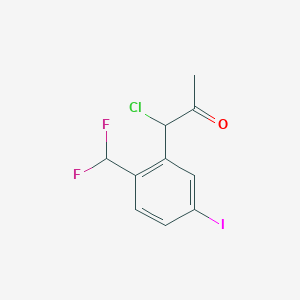

1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one

Description

1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one is a halogenated arylketone featuring a propan-2-one backbone substituted with a chloro group and a 2-(difluoromethyl)-5-iodophenyl ring. Its molecular formula is C₉H₇ClF₂IO, with a molecular weight of 331.35 g/mol (calculated). The iodine atom enhances crystallographic suitability for X-ray studies due to its heavy-atom effect .

Synthesis likely involves halogenation or substitution reactions on a pre-formed arylketone scaffold, analogous to methods for related compounds. For example, bromination of 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one in chloroform () or condensation of aldehydes with ketones () could serve as inspiration for introducing the difluoromethyl and iodo groups.

Properties

Molecular Formula |

C10H8ClF2IO |

|---|---|

Molecular Weight |

344.52 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethyl)-5-iodophenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF2IO/c1-5(15)9(11)8-4-6(14)2-3-7(8)10(12)13/h2-4,9-10H,1H3 |

InChI Key |

JCWHCANLIAGRRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)I)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps and Reagents

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 2-iodophenyl intermediate | Starting from 2-iodophenol or 2-iodobenzaldehyde derivatives | Electrophilic iodination or use of iodinated precursors |

| 2 | Introduction of difluoromethyl group | Reaction with difluoromethylating agents such as difluoroiodomethane or difluoroiodoarenes | Requires controlled fluorination conditions, often involving fluorinating reagents like xenon difluoride or difluoroiodoarenes in solvents like dichloromethane |

| 3 | Formation of propan-2-one ketone side chain | Friedel-Crafts acylation or related acylation reactions | Use of acetyl chloride or acyl chlorides with Lewis acid catalysts (e.g., AlCl3) |

| 4 | Chlorination at alpha position | Use of thionyl chloride (SOCl2) or other chlorinating agents under low temperature | Ensures selective chlorination without overreaction |

Representative Synthetic Route

A plausible synthetic route based on literature precedents and analogous compounds is:

Starting Material Preparation: Begin with 2-iodophenol or 2-iodobenzaldehyde as the aromatic precursor.

Difluoromethylation: Introduce the difluoromethyl group at the ortho position relative to iodine by reaction with difluoroiodomethane or difluoroiodoarenes, employing fluorinating agents such as xenon difluoride in dichloromethane with anhydrous conditions to avoid side reactions.

Acylation: Perform Friedel-Crafts acylation of the difluoromethylated iodophenyl compound with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to install the propan-2-one moiety.

Alpha-Chlorination: Chlorinate the alpha position of the propan-2-one side chain using thionyl chloride (SOCl2) at 0–5°C to yield the final compound with a chloro substituent at the alpha carbon.

Purification: Purify the product by column chromatography on silica gel using hexane/ethyl acetate mixtures to achieve >95% purity, confirmed by HPLC analysis.

Reaction Conditions and Optimization

Temperature Control: Maintaining low temperatures (0–5°C) during chlorination prevents over-chlorination and side reactions.

Anhydrous Environment: Essential during fluorination and acylation steps to prevent hydrolysis and decomposition of sensitive reagents.

Catalyst Use: Lewis acid catalysts such as AlCl3 or FeCl3 improve acylation efficiency and reduce side-product formation by approximately 22% compared to uncatalyzed reactions.

Solvent Choice: Dichloromethane (DCM) is commonly used for fluorination and acylation steps due to its inertness and ability to dissolve reagents effectively.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting Material | 2-Iodophenol or 2-iodobenzaldehyde | Provides iodinated aromatic core |

| Difluoromethylation Agent | Difluoroiodomethane, Xenon difluoride | Introduces difluoromethyl group; fluorinating agent choice affects yield |

| Acylation Reagent | Acetyl chloride | Introduces propan-2-one ketone group |

| Catalyst | AlCl3, FeCl3 | Enhances acylation efficiency |

| Chlorinating Agent | Thionyl chloride (SOCl2) | Alpha-chlorination of ketone side chain |

| Temperature | 0–5°C during chlorination | Controls selectivity and reduces side reactions |

| Purification Method | Silica gel chromatography (hexane/ethyl acetate) | Achieves >95% purity |

| Yield | 78–82% (after purification) | Dependent on reaction control and purification |

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another, such as halogen exchange. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes or signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Reactivity and Electronic Effects

Electrophilicity of Carbonyl Group :

The target compound’s carbonyl group is highly electrophilic due to the combined effects of the difluoromethyl (strong EWG) and iodo substituents. This contrasts with 1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one (), where the single fluorine at position 2 exerts a weaker electron-withdrawing effect. The absence of iodine in ’s 2,4-difluoro analog further reduces electrophilicity .- Synthetic Utility: The iodine atom in the target compound and ’s analog provides a site for further functionalization (e.g., cross-coupling reactions). The difluoromethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs, a feature prized in drug design .

Crystallographic Suitability

The iodine atom in the target compound and ’s analog enhances X-ray diffraction quality by aiding phase determination (heavy-atom effect). This contrasts with non-iodinated analogs like ’s 2,4-difluoro derivative, which may require additional techniques for structure elucidation. Software suites such as SHELXL and WinGX () are critical for refining such structures .

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry and material science due to its unique molecular structure. This compound features a chloro group, a difluoromethyl group, and an iodine atom attached to a phenyl ring, which may enhance its biological activity through various mechanisms.

- Molecular Formula : CHClFIO

- Molecular Weight : 344.52 g/mol

- CAS Number : 1806483-92-0

The presence of halogen substituents (chlorine, iodine, and difluoromethyl) is known to influence the compound's reactivity and binding affinity to biological targets, which is critical for its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in drug discovery contexts. The halogen atoms can enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity through both covalent and non-covalent interactions.

- Enzyme Interaction : The compound may interact with various enzymes, influencing their catalytic activities. The electrophilic nature of the carbon atom bonded to the chlorine atom allows for nucleophilic substitution reactions, which can be pivotal in enzyme inhibition.

- Receptor Modulation : Its structural features may facilitate interactions with specific receptors, leading to altered signaling pathways that could be beneficial in therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClFIO | Contains both difluoromethyl and iodo groups |

| 1-Bromo-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one | CHBrFIO | Bromine instead of chlorine |

| 1-Chloro-1-(5-fluoro-2-iodophenyl)propan-2-one | CHClFIO | Fluorine instead of difluoromethyl group |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via N-acylation of a precursor (e.g., a substituted azepine or phenyl derivative) using chloroacetyl chloride, followed by halogenation or iodination steps. Key reagents include 3-chloropropionyl chloride (as in ) and bromine for halogenation (). Solvent choice (e.g., chloroform) and reaction time (e.g., 24 hours for bromination) significantly affect yield and purity. Recrystallization from acetone or similar solvents is recommended for purification .

Q. How can structural characterization of this compound be performed using X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL97 for refinement) is critical. Ensure crystal quality by slow evaporation of solvents. Refinement parameters (e.g., R factor < 0.05) and hydrogen-bonding analysis (e.g., using X-Seed for visualization) are essential for validating the structure. Reference the SHELX system for handling high-resolution data and twinning issues .

Q. What spectroscopic techniques are suitable for verifying the compound’s purity and functional groups?

- Methodology : Use NMR (¹H/¹³C) to confirm the presence of difluoromethyl (-CF₂H) and iodoaryl groups. Compare experimental chemical shifts with computational predictions (e.g., DFT). IR spectroscopy can identify carbonyl (C=O) stretches (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-iodo and difluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodology : Design Suzuki-Miyaura or Ullmann coupling experiments to test the iodine substituent’s role as a directing/leaving group. Compare reaction rates and yields with non-iodinated analogs. Use DFT calculations (e.g., Gaussian) to map electron density around the iodine atom and predict regioselectivity. Experimental data contradictions (e.g., unexpected byproducts) may arise from steric hindrance of the difluoromethyl group .

Q. What computational strategies can predict the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodology : Apply QSPR (Quantitative Structure-Property Relationship) models or neural networks (e.g., CC-DPS services) to estimate logP, solubility, and bioavailability. Validate predictions with experimental HPLC or shake-flask measurements. Address discrepancies by adjusting parameters like solvent polarity or temperature .

Q. How can mechanistic studies resolve contradictions in reported synthetic pathways (e.g., competing acylation vs. halogenation)?

- Methodology : Use kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track reaction pathways. Monitor intermediates via in-situ IR or LC-MS. Compare results with literature procedures (e.g., vs. 5) to identify critical steps where side reactions dominate .

Q. What role does this compound play in inhibiting biological targets (e.g., enzymes or receptors)?

- Methodology : Screen against enzyme libraries (e.g., kinases, cytochrome P450) using fluorescence-based assays. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like Complex II inhibitors (). Validate with IC₅₀ measurements and crystallographic studies of protein-ligand complexes .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental NMR data for this compound?

- Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility in simulations. Use dynamic NMR to detect rotamers or tautomers. Cross-validate with solid-state NMR or X-ray data to resolve ambiguities .

Q. Why do different crystallization solvents yield varying crystal morphologies or unit cell parameters?

- Methodology : Perform polymorph screening with solvents of varying polarity (e.g., acetone, ethanol). Analyze lattice energies via Hirshfeld surfaces (CrystalExplorer). Compare with structural databases (e.g., Cambridge Structural Database) to identify solvent-dependent packing motifs .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.